

Spectroscopic Data Analysis of 3-Amino-5-(methoxycarbonyl)benzoic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-5-(methoxycarbonyl)benzoic acid

Cat. No.: B112413

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Disclaimer: Publicly available, comprehensive experimental spectroscopic data for **3-Amino-5-(methoxycarbonyl)benzoic acid** is limited. This guide provides a framework for its analysis by presenting spectroscopic data for closely related compounds, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis. The provided data for related compounds should be used as a reference for interpreting the spectra of the target molecule once obtained.

Spectroscopic Data of Related Compounds

To aid in the spectral analysis of **3-Amino-5-(methoxycarbonyl)benzoic acid**, the following tables summarize the available spectroscopic data for 3-Aminobenzoic acid and 3-(Methoxycarbonyl)benzoic acid. These molecules share key structural features with the target compound and their spectral characteristics can provide valuable insights.

3-Aminobenzoic acid

Table 1: FT-IR Data for 3-Aminobenzoic acid

Functional Group	Characteristic Absorption (cm ⁻¹)
N-H stretch (amine)	3500-3300
O-H stretch (carboxylic acid)	3300-2500 (broad)
C-H stretch (aromatic)	3100-3000
C=O stretch (carboxylic acid)	1710-1680
C=C stretch (aromatic)	1600-1450
C-N stretch (amine)	1340-1250
C-O stretch (carboxylic acid)	1320-1210
O-H bend (carboxylic acid)	960-900 (broad)

Table 2: ¹H NMR Data for 3-Aminobenzoic acid[1][2]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
12.45	s	1H	-COOH
7.15	t	1H	Ar-H
7.04-7.09	m	2H	Ar-H
6.73-6.75	m	1H	Ar-H
5.29	s	2H	-NH ₂

Solvent: DMSO-d₆[1]Table 3: ¹³C NMR Data for 3-Aminobenzoic acid[1]

Chemical Shift (δ , ppm)	Assignment
168.3	-COOH
149.2	C-NH ₂
131.7	Ar-C
129.3	Ar-CH
118.4	Ar-CH
117.1	Ar-CH
114.9	Ar-CH

Solvent: DMSO-d₆[\[1\]](#)

Table 4: UV-Vis Data for 3-Aminobenzoic acid[\[3\]](#)

λ_{max} (nm)
194
226
272

3-(Methoxycarbonyl)benzoic acid

Table 5: ¹³C NMR Data for 3-(Methoxycarbonyl)benzoic acid[\[4\]](#)

Chemical Shift (δ , ppm)	Assignment
166.8	-COOH
166.1	-COOCH ₃
134.4	Ar-C
131.1	Ar-C
130.3	Ar-CH
129.6	Ar-CH
128.9	Ar-CH
52.4	-OCH ₃

Note: Specific solvent and instrument details were not fully available in the search results.

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data for a solid organic compound such as **3-Amino-5-(methoxycarbonyl)benzoic acid**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

Objective: To obtain the infrared spectrum of a solid sample to identify its functional groups.

Materials and Equipment:

- FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Spatula
- Sample of **3-Amino-5-(methoxycarbonyl)benzoic acid** (a few milligrams)
- Solvent for cleaning (e.g., isopropanol or ethanol)

- Lint-free wipes

Procedure:

- **Background Spectrum:** Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent.[5] Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the atmosphere (e.g., CO₂ and water vapor).
- **Sample Application:** Place a small amount of the solid sample onto the center of the ATR crystal.
- **Apply Pressure:** Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
- **Data Acquisition:** Collect the infrared spectrum of the sample. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.
- **Cleaning:** After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent and a lint-free wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes (5 mm)
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- Vial and spatula
- Pipette

- Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

- Sample Preparation: Weigh approximately 5-10 mg of the solid sample for ^1H NMR (or 20-50 mg for ^{13}C NMR) and place it in a clean, dry vial.[\[6\]](#)
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[\[6\]](#) The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte's signals.
- Transfer to NMR Tube: Once the sample is fully dissolved, transfer the solution into a clean NMR tube using a pipette. The liquid level should be around 4-5 cm.[\[6\]](#)
- Internal Standard: Add a small amount of an internal standard like TMS to the NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the ^1H NMR spectrum.
 - Following the ^1H NMR, acquire the ^{13}C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of the compound to identify the wavelengths of maximum absorbance (λ_{max}), which is related to the electronic transitions within the molecule.

Materials and Equipment:

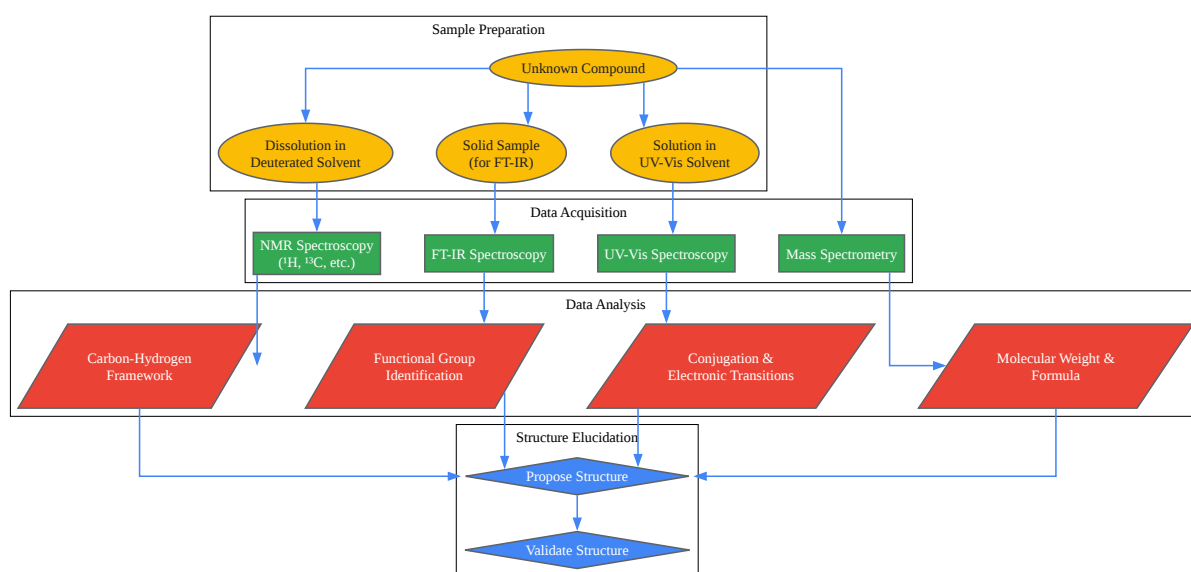
- UV-Vis spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- Suitable solvent (e.g., ethanol, methanol, or water) that does not absorb in the region of interest.
- Sample of **3-Amino-5-(methoxycarbonyl)benzoic acid**

Procedure:

- **Solution Preparation:** Prepare a stock solution of the sample by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable solvent. Further dilutions may be necessary to obtain an absorbance reading within the linear range of the instrument (typically below 1.5).^[7]
- **Instrument Warm-up:** Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.^[7]
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette itself.^[7]
- **Sample Measurement:** Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).^[8]
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}) from the spectrum.

Logical Workflow for Spectroscopic Data Analysis

The following diagram illustrates a logical workflow for the analysis of an unknown organic compound using various spectroscopic techniques.



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A logical workflow for spectroscopic data analysis.

This comprehensive approach, combining data from multiple spectroscopic techniques, is essential for the unambiguous structure elucidation of organic molecules.

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